1-Methylpiperazine

Catalog No.
S574145
CAS No.
109-01-3
M.F
C5H12N2
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylpiperazine

CAS Number

109-01-3

Product Name

1-Methylpiperazine

IUPAC Name

1-methylpiperazine

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3

InChI Key

PVOAHINGSUIXLS-UHFFFAOYSA-N

SMILES

CN1CCNCC1

Synonyms

1-methylpiperazine, 1-methylpiperazine dihydrochloride, 1-methylpiperazine hydrochloride, 1-methylpiperazine monohydrochloride

Canonical SMILES

CN1CCNCC1

The exact mass of the compound 1-Methylpiperazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30675. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

1-Methylpiperazine is a highly versatile, asymmetrical cyclic diamine featuring one secondary and one tertiary amine. This structural asymmetry makes it a critical procurement target for pharmaceutical synthesis, particularly in the production of fluoroquinolone antibiotics and antipsychotics, as well as a high-performance solvent in carbon capture technologies. As a room-temperature liquid, it offers distinct processability advantages over solid piperazine analogs, ensuring seamless integration into both batch and continuous flow industrial workflows [1].

Generic substitution with unsubstituted piperazine or fully substituted 1,4-dimethylpiperazine fundamentally compromises both chemical synthesis and industrial processing. In synthetic applications, unsubstituted piperazine contains two equally reactive secondary amines, leading to uncontrollable di-alkylation and necessitating costly protection-deprotection steps [1]. Conversely, 1,4-dimethylpiperazine lacks a secondary amine entirely, rendering it useless as an N-nucleophile. In fluidic and gas-scrubbing applications, unsubstituted piperazine is a solid at room temperature and forms insoluble carbamates at high CO2 loadings, creating severe risks of pipe clogging and equipment failure that 1-methylpiperazine inherently avoids[2].

Thermal Processability and Fluidic Handling

The physical state of an amine precursor dictates the complexity of the required handling infrastructure. 1-Methylpiperazine is a liquid at room temperature with a melting point of -6 °C, whereas unsubstituted piperazine is a solid with a melting point of 106 °C [1]. This drastic difference means that 1-methylpiperazine can be directly pumped into reactors without the need for heat-traced lines, solid-dosing equipment, or pre-dissolution steps, significantly lowering operational overhead in bulk manufacturing .

Evidence DimensionMelting Point and Physical State
Target Compound Data-6 °C (Liquid)
Comparator Or BaselinePiperazine: 106 °C (Solid)
Quantified Difference112 °C reduction in melting point
ConditionsStandard atmospheric pressure

Eliminates the need for heated lines and solid-handling equipment, enabling seamless integration into continuous flow and automated procurement workflows.

Regioselective N-Alkylation in API Synthesis

In the synthesis of active pharmaceutical ingredients (APIs) such as fluoroquinolones, the asymmetrical nature of 1-methylpiperazine provides a massive synthetic advantage. Because it possesses only one reactive secondary amine (the other being a sterically hindered, unreactive tertiary amine), it undergoes clean, 100% mono-substitution during SNAr reactions [1]. Using unsubstituted piperazine for the same transformation typically results in complex mixtures of mono- and di-substituted products, forcing chemists to employ a 3-step protection-coupling-deprotection sequence to achieve the same result [2].

Evidence DimensionNucleophilic Substitution Selectivity
Target Compound Data100% intrinsic mono-substitution (1-step process)
Comparator Or BaselinePiperazine: Prone to di-alkylation (requires 3-step protection/deprotection)
Quantified DifferenceElimination of 2 synthetic steps and associated yield losses
ConditionsSNAr coupling in fluoroquinolone synthesis

Streamlines pharmaceutical manufacturing by eliminating protection/deprotection steps, directly increasing overall process yield and reducing reagent costs.

CO2 Capture Solvent Regeneration and Stability

For carbon capture applications, 1-methylpiperazine (1-MPZ) offers a highly optimized thermodynamic profile compared to industry standards. 1-MPZ maintains an absorption rate equal to that of piperazine (PZ) but features a lower heat of CO2 absorption (~70 kJ/mol) [1]. Furthermore, unlike concentrated PZ, which is notorious for precipitating solid carbamates at high CO2 loadings, 1-MPZ remains highly soluble and liquid under operating conditions, preventing catastrophic system blockages [2].

Evidence DimensionHeat of Absorption and Phase Stability
Target Compound Data~70 kJ/mol; remains liquid at high CO2 loading
Comparator Or BaselinePiperazine (PZ): Solid carbamate precipitation risks
Quantified DifferenceEqual absorption kinetics to PZ but with enhanced phase stability and lower regeneration duty
ConditionsAqueous amine scrubbing systems (40–100 °C)

Reduces reboiler energy consumption in carbon capture plants while avoiding the pipe-clogging risks associated with pure piperazine.

Commercial Fluoroquinolone Antibiotic Synthesis

1-Methylpiperazine is the exact, mandatory precursor for synthesizing major broad-spectrum antibiotics such as ofloxacin, levofloxacin, and danofloxacin. Its inherent mono-reactivity allows for direct SNAr coupling to the fluoroquinolone core without the di-alkylation side reactions that plague unsubstituted piperazine, maximizing API yield[1].

Advanced Aqueous Amine Blends for Carbon Capture

In post-combustion CO2 scrubbing, 1-methylpiperazine is utilized as a high-performance solvent component. It provides the rapid absorption kinetics characteristic of cyclic diamines while mitigating the solid precipitation risks and high melting point handling issues associated with pure piperazine [2].

Continuous Flow Pharmaceutical Manufacturing

Because 1-methylpiperazine is a liquid at room temperature (mp -6 °C), it is the ideal piperazine derivative for continuous flow reactors and automated dosing systems. It eliminates the need for heat-traced lines and pre-dissolution tanks required for solid amines, ensuring uninterrupted processability [3].

XLogP3

-0.4

Boiling Point

138.0 °C

Melting Point

-6.0 °C

UNII

B92I95EL9Q

GHS Hazard Statements

Aggregated GHS information provided by 345 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 345 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 341 of 345 companies with hazard statement code(s):;
H226 (99.71%): Flammable liquid and vapor [Warning Flammable liquids];
H312 (51.32%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (51.32%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (49.27%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (26.69%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (12.9%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (54.25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

109-01-3

Wikipedia

N-methylpiperazine

Use Classification

Fire Hazards -> Corrosives, Flammable - 2nd degree

General Manufacturing Information

All other chemical product and preparation manufacturing
Piperazine, 1-methyl-: ACTIVE

Dates

Last modified: 08-15-2023
Kato et al. Gene expression signatures and small molecule compounds link a protein kinase to Plasmodium falciparum motility Nature Chemical Biology, doi: 10.1038/nchembio.87, published online 27 April 2008. http://www.nature.com/naturechemicalbiology

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